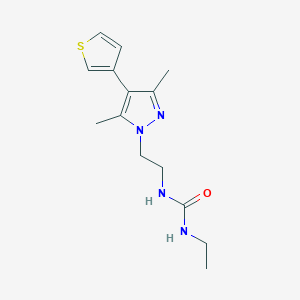
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C14H20N4OS and its molecular weight is 292.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrazole moiety and thiophene substituent, suggests diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N5OS2, with a molecular weight of 347.46 g/mol. The compound is characterized by the following structural features:
- Pyrazole Ring : Known for its role in various biological activities.
- Thiazole/Thiadiazole Moiety : Often linked to anticancer and antimicrobial properties.
- Thiophene Group : Enhances lipophilicity and biological interaction potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can be optimized by adjusting reaction conditions such as temperature and solvents to improve yield and purity. The steps generally include:
- Formation of the pyrazole ring.
- Introduction of the thiophene group.
- Coupling with ethyl isocyanate to form the urea linkage.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound demonstrated:
- Inhibition against Gram-positive and Gram-negative bacteria : Minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 µg/mL against various pathogens including Staphylococcus aureus and E. coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.008 | S. pneumoniae |
| 2 | 0.03 | Staphylococcus epidermidis |
| 3 | 0.06 | Streptococcus pyogenes |
Anticancer Activity
The compound has also been evaluated for its anticancer potential, showing promising antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
The precise mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it may interact with bacterial topoisomerases, which are critical for DNA replication and transcription . The presence of functional groups capable of forming hydrogen bonds enhances its binding affinity to these targets.
Case Studies
A recent study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth by targeting topoisomerase enzymes such as GyrB and ParE . The derivatives exhibited low frequencies of resistance (FoR), indicating their potential as effective antibacterial agents without significant toxicity to human cells.
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-4-15-14(19)16-6-7-18-11(3)13(10(2)17-18)12-5-8-20-9-12/h5,8-9H,4,6-7H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOARRSTXRCHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














